2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride
Description
2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride is a quaternary ammonium salt characterized by a complex structure combining aromatic, carbamate, and ionic moieties. Its core structure includes:
- A phenylcarbamoyloxy methyl linker, providing steric bulk and hydrogen-bonding capacity.
- A phenoxyethyl-diethylazanium backbone, contributing cationic properties and solubility in polar solvents.
- A chloride counterion for charge balance.
Properties
CAS No. |
42740-32-9 |
|---|---|
Molecular Formula |
C26H29Cl3N2O3 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H28Cl2N2O3.ClH/c1-3-30(4-2)16-17-32-22-13-10-19(11-14-22)25(23-15-12-20(27)18-24(23)28)33-26(31)29-21-8-6-5-7-9-21;/h5-15,18,25H,3-4,16-17H2,1-2H3,(H,29,31);1H |
InChI Key |
IOOKPKFWLTWGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)OC(=O)NC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the dichlorophenyl and phenylcarbamoyloxy groups, followed by their coupling with the phenoxy and diethylazanium groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The process is optimized to achieve high yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .
Scientific Research Applications
2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of quaternary ammonium salts with phenoxy-linked aromatic groups. Key structural comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Cationic Head Group : Diethylazanium (target) vs. dimethylazanium or diisopropylazanium alters steric hindrance and lipophilicity. Diethyl groups offer intermediate bulk, balancing solubility and membrane permeability.
- Linker Flexibility : The phenylcarbamoyloxy methyl group in the target introduces rigidity compared to acetyl ester linkers in analogues, possibly affecting conformational stability .
Physicochemical Properties
- Solubility : The chloride counterion and polar azanium group enhance aqueous solubility, but the dichlorophenyl and phenylcarbamoyloxy groups may reduce it compared to methoxy-substituted analogues .
- Stability : Quaternary ammonium salts are generally stable under physiological conditions, but the carbamate linkage in the target compound may confer pH-dependent hydrolysis susceptibility .
Biological Activity
The compound 2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride (CAS No. 42740-32) is a quaternary ammonium salt that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dichlorophenyl group and a phenylcarbamoyloxy moiety, contributing to its biological interactions. The structural formula can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Dichlorophenyl | Two chlorine atoms on a phenyl ring |
| Phenylcarbamoyloxy | Carbamoyl group attached to a phenyl ring |
| Diethylammonium | Quaternary nitrogen center |
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Effective against certain fungal strains, potentially through disruption of cell membrane integrity.
- Cytotoxicity : Shows cytotoxic effects on various cancer cell lines, suggesting potential in cancer therapies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests that it could serve as an effective antimicrobial agent in clinical settings.
- Cytotoxic Effects : Research conducted on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis at concentrations ranging from 5 to 20 µg/mL. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
- Fungal Inhibition : In vitro tests revealed that the compound inhibited the growth of Candida albicans with an MIC of 15 µg/mL. This positions it as a candidate for antifungal treatment options.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 µg/mL |
| Antibacterial | Escherichia coli | 10 µg/mL |
| Antifungal | Candida albicans | 15 µg/mL |
| Cytotoxicity | HeLa Cells | 5-20 µg/mL |
| Cytotoxicity | MCF-7 Cells | 5-20 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
